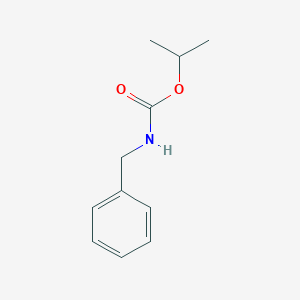

Propan-2-yl benzylcarbamate

Description

Properties

CAS No. |

5338-49-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

propan-2-yl N-benzylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-9(2)14-11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

GEJIHIZACACFAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Propan 2 Yl Benzylcarbamate and Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint.

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within carbamate (B1207046) molecules. For propan-2-yl benzylcarbamate, the key vibrational modes are associated with the N-H, C=O, and C-O bonds of the carbamate linkage, as well as the vibrations of the benzyl (B1604629) and isopropyl groups.

Key FTIR Absorptions for Carbamate Analogs:

| Functional Group | Vibrational Mode | Benzyl Carbamate (cm⁻¹) rsc.org | Isopropyl Carbamate (cm⁻¹) | Phenyl Carbamate (cm⁻¹) rsc.org | 4-Methylphenyl Carbamate (cm⁻¹) rsc.org |

| N-H | Stretching | 3422-3332 | ~3396 | 3422-3339 | 3390-3339 |

| C=O | Stretching | 1694 | ~1719 | 1707 | 1700 |

| N-H | Bending | 1610 | ~1668 | 1616 | 1610 |

| C-N | Stretching | 1346 | ~1268 | 1384 | 1365 |

| C-O | Stretching | 1068 | 1101-1023 | 1211 | 1216 |

In this compound, the N-H stretching vibration is expected to appear in the region of 3300-3400 cm⁻¹, characteristic of secondary amides. The most prominent absorption will be the carbonyl (C=O) stretching band, anticipated to be in the range of 1690-1720 cm⁻¹. The presence of the benzyl group will be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The isopropyl group will exhibit characteristic C-H bending vibrations around 1370-1385 cm⁻¹. The C-O stretching vibrations of the carbamate group are expected in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, offering a detailed "fingerprint" of the molecule.

A Raman spectrum specifically for this compound is not available in the provided search results. However, the Raman spectrum of the analog benzyl carbamate reveals key vibrational modes. chemicalbook.com Similarly, data for isopropyl carbamate shows characteristic peaks. chemicalbook.com The Raman spectrum of isopropanol (B130326) also provides insight into the vibrations of the isopropyl group, with a notable peak around 819 cm⁻¹. researchgate.net

For this compound, strong Raman scattering is expected from the aromatic ring of the benzyl group, with characteristic ring breathing modes. The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum, though its intensity can vary. The symmetric vibrations of the isopropyl group are also expected to be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule based on their chemical shifts, signal multiplicities (splitting patterns), and integration values.

While a specific ¹H NMR spectrum for this compound is not directly provided, the expected chemical shifts and multiplicities can be predicted based on the analysis of its analogs.

¹H NMR Data for Carbamate Analogs:

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl Carbamate rsc.org | -NH₂ | 4.913 | br s |

| -CH₂- | 5.108 | s | |

| Aromatic | 7.391-7.559 | m | |

| Isopropyl Carbamate | -NH₂ | Not specified | - |

| -CH- | Not specified | - | |

| -CH₃ | Not specified | - | |

| Phenyl Carbamate rsc.org | -NH₂ | 5.053 | br s |

| Aromatic | 7.058-7.324 | m | |

| 4-Methylphenyl Carbamate rsc.org | -CH₃ | 2.244-2.262 | t |

| -NH- | 4.957 | s | |

| Aromatic | 6.996-7.092 | m |

Based on these analogs, the following ¹H NMR signals are anticipated for this compound:

Aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.

The methylene protons (-CH₂-) of the benzyl group, being adjacent to the carbamate nitrogen, would likely resonate as a doublet around δ 4.3-4.4 ppm, coupled with the N-H proton.

The methine proton (-CH-) of the isopropyl group is expected to be a septet around δ 4.9-5.0 ppm, coupled with the six methyl protons.

The amide proton (-NH-) would likely appear as a broad singlet or a triplet (if coupled to the benzylic CH₂) in the region of δ 5.0-5.5 ppm.

The two equivalent methyl groups (-CH₃) of the isopropyl moiety would appear as a doublet around δ 1.2-1.3 ppm, coupled with the methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Specific experimental ¹³C NMR data for this compound was not found in the search results. However, the expected chemical shifts can be estimated by considering the data for its analogs and the known effects of substituents on ¹³C chemical shifts.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale based on Analogs |

| Carbonyl (C=O) | ~156 | Similar to other carbamates. |

| Benzylic (-CH₂-) | ~45 | Attached to nitrogen, deshielded. |

| Aromatic (C-1) | ~138 | Quaternary carbon attached to the CH₂ group. |

| Aromatic (C-2, C-6) | ~128 | Ortho carbons of the benzene (B151609) ring. |

| Aromatic (C-3, C-5) | ~127 | Meta carbons of the benzene ring. |

| Aromatic (C-4) | ~128 | Para carbon of the benzene ring. |

| Isopropyl (-CH-) | ~68 | Attached to oxygen, significantly deshielded. |

| Isopropyl (-CH₃) | ~22 | Shielded aliphatic carbons. |

The carbonyl carbon of the carbamate group is expected to be the most deshielded carbon, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm). The benzylic carbon and the isopropyl methine carbon, being attached to heteroatoms, will be shifted downfield compared to simple alkanes. The isopropyl methyl carbons will be the most shielded, appearing at the upfield end of the spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of its analogs, benzyl carbamate and isopropyl carbamate. nih.govnist.gov

Expected Fragmentation of this compound:

The molecular ion peak (M⁺) for this compound (C₁₁H₁₅NO₂) would be observed at m/z = 193. The fragmentation is likely to proceed through several key pathways:

Loss of the isopropyl group: Cleavage of the O-isopropyl bond would lead to a fragment ion at m/z = 150, corresponding to [C₆H₅CH₂NHCO]⁺.

Loss of the isopropoxy radical: This would result in a fragment ion at m/z = 134, corresponding to [C₆H₅CH₂NHC=O]⁺.

Formation of the tropylium (B1234903) ion: A common fragmentation for benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91.

Formation of the benzyl cation: The benzyl cation (C₆H₅CH₂⁺) at m/z = 91 is also a likely and stable fragment.

McLafferty-type rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the isopropyl group to the carbonyl oxygen could lead to the elimination of propene (C₃H₆) and the formation of a fragment ion corresponding to benzyl carbamic acid at m/z = 151.

The analysis of the mass spectra of benzyl carbamate shows a prominent peak for the tropylium ion at m/z 91 and the molecular ion at m/z 151. nih.gov For isopropyl carbamate, the molecular ion is observed at m/z 103, with fragmentation involving the loss of the isopropyl group. nist.gov These patterns support the predicted fragmentation pathways for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule, a critical step in its structural elucidation. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the theoretical exact mass can be calculated and then compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

In studies involving carbamate derivatives, HRMS is routinely used to confirm the identity of synthesized compounds and to analyze complex mixtures. researchgate.netnih.gov For instance, the analysis of carbamate-containing peptides and other derivatives by HRMS provides exact mass values that confirm their successful synthesis and purity. acs.org The high resolution of the technique allows for the differentiation between molecules with very similar nominal masses but different elemental compositions.

Data-dependent acquisition (DDA) methods are often employed in conjunction with HRMS. In this approach, the instrument performs a full scan to detect precursor ions and then automatically selects the most intense ions for fragmentation (MS/MS), providing further structural information. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Formula | Theoretical Exact Mass (Da) | Ion Adduct | Theoretical m/z |

| C₁₁H₁₅NO₂ | 193.1103 | [M+H]⁺ | 194.1176 |

| C₁₁H₁₅NO₂ | 193.1103 | [M+Na]⁺ | 216.0995 |

| C₁₁H₁₅NO₂ | 193.1103 | [M-H]⁻ | 192.1029 |

This table presents calculated values for this compound. Experimental values obtained via HRMS would be expected to align closely with these theoretical masses, typically within a few parts per million (ppm).

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carbamates, as it typically generates intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution and accurate mass measurements. rsc.org

In the positive ion mode, carbamates like this compound are expected to be readily protonated, often at the nitrogen or carbonyl oxygen atom, to form [M+H]⁺ ions. nih.gov Adducts with sodium ([M+Na]⁺) or other cations present in the solvent system are also commonly observed. acs.org

The fragmentation of carbamates under ESI conditions, often induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, can reveal characteristic neutral losses and fragment ions. researchgate.netrsc.org For many carbamates, a common fragmentation pathway involves the neutral loss of isocyanate derivatives (e.g., CH₃NCO), which corresponds to a loss of 57 Da for N-methyl carbamates. nih.gov In the case of this compound, fragmentation would likely involve the cleavage of the carbamate bond, leading to fragments corresponding to the benzyl and isopropyl moieties. For instance, in negative-ion CID experiments on various carbamate anions, a characteristic loss of CO₂ (44 mass units) is frequently observed. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of crystalline solids.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound in its crystalline state. carleton.edumdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its chemical properties and interactions. carleton.edu

For a molecule like this compound, SCXRD analysis would reveal the planarity of the carbamate group, the torsion angles defining the orientation of the benzyl and isopropyl groups, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl and ester oxygens can act as acceptors.

Table 2: Crystallographic Data for the Analog Benzyl Benzylcarbamate

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.037 |

| b (Å) | 5.330 |

| c (Å) | 29.570 |

| β (°) | 123.86 |

| Volume (ų) | 1581.9 |

| Z | 8 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and analyze the bulk properties of a solid sample. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). nih.gov

PXRD is instrumental in distinguishing between different crystalline forms (polymorphs) of a compound, each of which will produce a unique diffraction pattern. It is also used to assess the crystallinity and purity of a bulk sample. For this compound, a PXRD analysis would yield a diffractogram with characteristic peaks corresponding to its specific crystal lattice structure. nih.gov

In studies of related carbamate compounds, PXRD has been used to confirm the crystalline nature of synthesized materials and to track phase changes, for example, during heating in variable-temperature PXRD (VT-PXRD) experiments. nih.gov The diffraction pattern can also be simulated from SCXRD data, and a comparison between the simulated and experimental patterns serves to confirm the bulk phase purity of the sample. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For organic compounds, the absorption is typically due to the excitation of electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* and n → π* transitions).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene ring and the carbamate functional group. The benzene ring exhibits characteristic absorption bands arising from π → π* transitions. youtube.com In a non-polar solvent like hexane, benzene itself shows a primary band around 204 nm and a weaker, secondary band with fine structure around 255 nm. youtube.com

The carbamate group also contributes to the UV spectrum. The carbonyl group (C=O) within the carbamate moiety can undergo a weak n → π* transition, which typically appears at longer wavelengths (around 270-300 nm) with a low molar absorptivity. masterorganicchemistry.com The presence of the nitrogen atom adjacent to the carbonyl group can influence the position and intensity of these absorptions compared to simple ketones.

Substitution on the benzene ring or modifications to the carbamate structure can shift the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, the introduction of substituents on the aromatic ring of benzylcarbamate analogs would alter the energy of the π orbitals and thus change the absorption spectrum. The solvent can also influence the spectrum, particularly for n → π* transitions.

Table 3: Typical UV Absorption Bands for Relevant Chromophores

| Chromophore | Transition | Typical λ_max (nm) |

| Benzene Ring | π → π* (Primary) | ~204 |

| Benzene Ring | π → π* (Secondary) | ~255 |

| Carbonyl (C=O) | n → π* | ~270-300 |

Advanced Morphological and Surface-Sensitive Characterization

The comprehensive characterization of this compound and its analogs extends to advanced techniques that probe the material's morphology and surface chemistry. These methods are crucial for understanding the microstructural organization, elemental composition of surfaces, and porosity, particularly when these molecules are incorporated into larger assemblies, films, or porous frameworks.

Transmission Electron Microscopy (TEM) for Microstructural Information

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the microstructure of materials at the nanoscale. For this compound, which is a crystalline solid at room temperature, TEM is most informative when the compound is part of a larger, structured material, such as a polymer matrix, a self-assembled structure, or a composite material.

When integrated into polymers like polyurethanes, carbamate groups can influence the formation of microphase-separated structures. researchgate.netmdpi.com For instance, in segmented polyurethanes, hard segments containing urethane (B1682113) (carbamate) linkages can form ordered domains within a soft, amorphous matrix. researchgate.netmdpi.com While direct TEM imaging of this compound molecules is not standard, the influence of such molecules on the morphology of a polymer blend or a composite can be studied.

Research Findings:

In studies of analogous systems, such as functional polymers or polyurethanes, TEM reveals distinct morphological features. For example, the incorporation of functional monomers into a polymer can lead to the formation of nanoparticles with specific size distributions. mdpi.com In the context of polyurethanes, TEM has been used to visualize the hard domains, which appear as dark regions against the lighter, soft-segment matrix. The size, shape, and distribution of these domains are critical to the material's mechanical properties. mdpi.com

For a hypothetical composite where this compound is dispersed within a polymer matrix, TEM could be employed to assess the quality of the dispersion, the size and shape of any aggregates, and the interface between the carbamate and the host material.

Table 1: Representative TEM Data for a Carbamate-Containing Polymer System

| Parameter | Observation | Significance |

| Microstructure | Nanoscale phase separation observed. | Indicates the formation of distinct hard and soft segment domains. |

| Domain Size | Hard domains typically range from 5 to 20 nm. | Influences the mechanical strength and elasticity of the material. |

| Domain Morphology | Can be lamellar, cylindrical, or spherical. | Dependent on the chemical structure and processing conditions. |

| Dispersion | Uniform distribution of functional nanoparticles. mdpi.com | Ensures consistent properties throughout the material. |

This table presents representative data for analogous polyurethane systems, as direct TEM analysis of this compound in this context is not available in the literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com XPS is particularly valuable for analyzing the surface of materials where this compound or its analogs might be present, for example, as a surface coating, in a self-assembled monolayer (SAM), or on the surface of a functionalized material. nih.govnorthwestern.eduthermofisher.com

Research Findings:

Analysis of surfaces containing carbamate functionalities reveals characteristic binding energies for the constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectra of these elements provide detailed information about the chemical bonding environment.

For a surface functionalized with a molecule like this compound, the C 1s spectrum is expected to be complex, with distinct peaks corresponding to carbon atoms in different chemical environments: the aromatic ring of the benzyl group, the aliphatic carbons of the propyl group, the carbonyl carbon (C=O) of the carbamate, and the carbon singly bonded to oxygen (C-O). researchgate.netresearchgate.net The N 1s spectrum would show a peak characteristic of the nitrogen atom in the carbamate linkage (-NH-C=O). The O 1s spectrum would exhibit peaks for the carbonyl oxygen (C=O) and the ester oxygen (C-O-C). researchgate.netresearchgate.net

Studies on self-assembled monolayers of carbamate-containing molecules on substrates like gold have utilized XPS to confirm the attachment chemistry and the orientation of the molecules on the surface. thermofisher.commdpi.com

Table 2: Representative XPS Data for a Benzyl Carbamate Analog on a Surface

| Element | Core Level | Binding Energy (eV) | Assignment |

| Carbon | C 1s | ~284.8 | C-C/C-H (aromatic and aliphatic) |

| ~286.5 | C-N | ||

| ~288.9 | O=C-O | ||

| Nitrogen | N 1s | ~400.3 | N-C=O |

| Oxygen | O 1s | ~532.0 | C=O |

| ~533.5 | C-O-C |

This table presents representative binding energies for carbamate and benzyl functionalities based on literature data for analogous compounds. nih.govresearchgate.netresearchgate.net The exact values can vary slightly depending on the specific molecule and the instrument calibration.

Nitrogen Adsorption-Desorption Analysis (BET) for Surface Area and Porosity (if applicable to material forms)

The Brunauer-Emmett-Teller (BET) theory is a widely used model for the measurement of the specific surface area of materials. researchgate.net This analysis is based on the physical adsorption of a gas (typically nitrogen at cryogenic temperatures) onto the surface of a solid. It is a critical characterization technique for porous materials, such as metal-organic frameworks (MOFs), zeolites, and activated carbons. nih.govnorthwestern.eduwikipedia.org

For this compound as a discrete molecular compound, which is typically a non-porous crystalline solid, BET analysis is generally not applicable. The technique is designed to measure the surface area provided by pores within a material, which a molecular crystal lattice does not possess.

However, if this compound or an analog were incorporated as a linker molecule in a metal-organic framework (MOF) or tethered to the surface of a porous support material, then BET analysis would become highly relevant. nih.govresearchgate.net In such cases, the analysis would provide information about the surface area and porosity of the resulting functional material. The incorporation of the carbamate-containing molecule could influence the pore size distribution and the total surface area of the host material.

Research Findings:

For porous materials, the nitrogen adsorption-desorption isotherm provides a wealth of information. The shape of the isotherm can be classified according to IUPAC recommendations, indicating the nature of the porosity (microporous, mesoporous, or macroporous). The BET equation is applied to the initial part of the isotherm to calculate the specific surface area.

For instance, a hypothetical MOF constructed with a benzylcarbamate-based linker might exhibit a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The specific surface area could range from a few hundred to several thousand square meters per gram, depending on the structure of the MOF. northwestern.eduyoutube.com

Table 3: Representative BET Analysis Data for a Hypothetical Porous Material Functionalized with a Carbamate Analog

| Parameter | Value | Significance |

| BET Surface Area | 850 m²/g | High surface area indicates significant porosity, offering many sites for gas adsorption or catalysis. |

| Pore Volume | 0.65 cm³/g | Represents the total volume of the pores within the material. |

| Average Pore Diameter | 3.5 nm | Indicates the material is mesoporous, which can influence molecular transport and accessibility of active sites. |

| Isotherm Type | Type IV with H2 hysteresis loop | Suggests the presence of mesopores with a specific pore geometry. |

This table provides illustrative data for a hypothetical porous material. The actual values would depend on the specific synthesis and composition of the material.

Theoretical and Computational Chemistry Studies of Propan 2 Yl Benzylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For propan-2-yl benzylcarbamate, such studies would provide fundamental insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically be initiated by optimizing the molecule's geometry to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.

Upon successful optimization, a wealth of electronic properties can be calculated. Key parameters would include the molecule's total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These values are crucial for understanding the molecule's kinetic stability and chemical reactivity. While general studies on carbamates using DFT exist, specific data for this compound is not available. mdpi.com

Calculation of Harmonic Vibrational Frequencies and Spectroscopic Parameters

Following geometry optimization, the calculation of harmonic vibrational frequencies is a standard next step. This analysis predicts the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimentally obtained spectra, researchers can confirm the optimized structure and assign specific spectral peaks to the vibrations of different functional groups within the molecule, such as the C=O, N-H, and C-O stretches of the carbamate (B1207046) group. Studies on other carbamates have successfully used this approach to validate their findings. scirp.orgnih.gov

Electrostatic Potential Surface (EPS) Analysis for Molecular Reactivity Prediction

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This analysis is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl group would be expected to show a negative potential, while the hydrogen atom of the N-H group would exhibit a positive potential.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations provide theoretical support for experimental data and can help in the assignment of complex spectra. The predicted chemical shifts for the various protons and carbons in the benzyl (B1604629) and propan-2-yl groups of this compound could be compared with experimental values to confirm its structure.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

To understand the electronic transitions of a molecule, Time-Dependent DFT (TD-DFT) calculations are employed. This method predicts the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states. The results, often presented as absorption maxima (λmax), provide insight into the electronic structure and can be correlated with experimental spectroscopic measurements.

Molecular Modeling and Simulation

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. These simulations can provide information on intermolecular interactions and dynamic processes. However, no specific molecular modeling studies have been published for this compound.

Ligand-Based and Structure-Based Approaches in Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. chemrxiv.org These studies correlate the structural features of a molecule with its observed effects, guiding the design of more potent and selective analogs. chemrxiv.org SAR analyses can be broadly categorized into ligand-based and structure-based approaches. youtube.com

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. evitachem.com These methods rely on the information derived from a set of molecules known to interact with the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that relate the chemical structures of compounds to their biological activities. plos.orgnih.gov For carbamate derivatives, 2D-QSAR models have been developed to design inhibitors with improved activity against specific enzymes. plos.org These models often identify key molecular descriptors, such as electronic and steric properties, that influence the compound's potency. plos.org

Structure-based approaches , on the other hand, are employed when the 3D structure of the target protein is available. evitachem.com This allows for a more direct analysis of how the ligand binds to the active site. Molecular docking, a key technique in this approach, can predict the preferred orientation of a ligand when bound to a target, helping to understand the crucial interactions that stabilize the complex. nih.govepa.gov For carbamates, these studies have been instrumental in elucidating binding modes and guiding the design of new derivatives with enhanced interactions with key amino acid residues in the target's active site. epa.gov

Molecular Docking Methodology for Investigating Host-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (host or target). rsc.orgresearchgate.net This methodology is crucial for understanding the interactions between a drug candidate, such as a carbamate derivative, and its biological target at an atomic level. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein, which are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. rsc.org Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site of the protein. rsc.org These poses are then scored based on a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. plos.org

For carbamate compounds, molecular docking studies have been widely used to investigate their binding mechanisms with various enzymes, such as cholinesterases. nih.govnih.gov These studies can reveal key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the carbamate and the amino acid residues in the active site. researchgate.net For instance, docking studies on tacrine-carbamate derivatives have helped to understand their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The insights gained from molecular docking are invaluable for the rational design of new carbamate inhibitors with improved potency and selectivity. epa.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is essential for understanding the conformational flexibility of both the ligand and the target protein and for studying the dynamics of the binding process. researchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. researchgate.net For a compound like this compound interacting with a biological target, MD simulations can provide insights into:

Conformational Changes: How the protein's shape changes upon ligand binding. researchgate.net

Binding Stability: The stability of the ligand-protein complex over time.

Solvent Effects: The role of water molecules in the binding process.

In studies of carbamate inhibitors, MD simulations have been used to refine the binding poses predicted by molecular docking and to assess the stability of the resulting complexes. nih.gov For example, MD simulations of tacrine-carbamate derivatives bound to cholinesterases have provided a deeper understanding of the dynamic interactions and conformational changes that occur upon binding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. youtube.comnih.gov Developed by Richard Bader, QTAIM provides a rigorous definition of atoms in molecules and the bonds that connect them. youtube.com

QTAIM analysis is performed on the wave function of a molecular system, which can be obtained from quantum mechanical calculations. youtube.com The theory identifies critical points in the electron density, which correspond to atomic nuclei, bond critical points (BCPs), ring critical points, and cage critical points. youtube.com The properties of the electron density at these critical points, such as its value and its Laplacian, provide quantitative information about the nature and strength of chemical interactions. chemrxiv.org

For studying intermolecular interactions, such as those between a carbamate ligand and its protein target, QTAIM can be used to:

Identify and characterize hydrogen bonds and other non-covalent interactions. rsc.orgnih.gov

Quantify the strength of these interactions. chemrxiv.org

Visualize the bond paths that connect interacting atoms. researchgate.net

Free Energy Calculations (e.g., MM-GBSA) for Quantifying Binding Energy Contributions

Accurately predicting the binding free energy between a ligand and a protein is a major goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding. nih.govfrontiersin.org It offers a balance between computational cost and accuracy, making it a valuable tool for ranking potential drug candidates. nih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The total binding free energy is typically decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions. frontiersin.org

ΔG_solv: The change in solvation free energy, which is further divided into polar and nonpolar contributions. frontiersin.org

-TΔS: The change in conformational entropy upon binding, which is often the most challenging term to calculate accurately. nih.gov

MM/GBSA calculations are often performed on snapshots taken from molecular dynamics simulations, providing an average binding free energy over a range of conformations. researchgate.net The method also allows for the decomposition of the binding energy into contributions from individual residues, highlighting the key amino acids involved in the interaction. researchgate.net In the context of carbamate inhibitors, MM/GBSA can be used to compare the binding affinities of different analogs and to understand the energetic contributions of specific structural modifications. frontiersin.org

Analysis of Electronic and Steric Factors Governing Molecular Behavior

The biological activity of a molecule like this compound is ultimately governed by its electronic and steric properties. Computational chemistry provides a powerful toolkit for analyzing these factors and understanding how they influence the molecule's behavior. scirp.orgchemrxiv.org

Electronic factors relate to the distribution of electrons within the molecule and play a crucial role in its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:

Atomic Charges: The partial charge on each atom, which influences electrostatic interactions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which indicates regions that are attractive to positive or negative charges.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are important for understanding chemical reactivity.

Steric factors relate to the size and shape of the molecule and are critical for determining how it fits into the binding site of a target protein. chemrxiv.org Computational methods can be used to calculate various steric parameters, such as:

Molecular Volume and Surface Area: Measures of the molecule's size. scirp.org

Conformational Analysis: Identification of the molecule's preferred three-dimensional shapes.

Mechanistic Investigations Involving Propan 2 Yl Benzylcarbamate and Its Analogs

Elucidation of Reaction Mechanisms in Carbamate (B1207046) Formation

The synthesis of propan-2-yl benzylcarbamate, like other carbamates, is fundamentally a nucleophilic acyl substitution reaction. The general mechanism involves the attack of a nucleophile on a carbonyl-containing precursor.

The formation of carbamates such as this compound proceeds through a well-established two-step addition-elimination mechanism. The reaction commences with a nucleophilic attack on the electrophilic carbonyl carbon of a suitable precursor, such as benzyl (B1604629) chloroformate or an activated carbamic acid derivative.

In a typical synthesis, the nitrogen atom of benzylamine (B48309) acts as the nucleophile, attacking the carbonyl carbon of isopropyl chloroformate. This initial attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a transient, high-energy species known as a tetrahedral intermediate. wikipedia.orglibretexts.org This intermediate is characterized by a central carbon atom with four single bonds, arranged in a tetrahedral geometry, a departure from the initial trigonal planar carbonyl group. wikipedia.org

Catalysts play a pivotal role in the synthesis of carbamates by enhancing reaction rates and influencing selectivity. The choice of catalyst can direct the reaction towards the desired product and minimize the formation of by-products.

Base Catalysis: A common method for synthesizing this compound involves the reaction of benzylamine with isopropyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, thereby ensuring the reaction proceeds to completion.

Advanced Catalytic Systems: Modern synthetic methods have explored more sophisticated catalysts to achieve carbamate formation under milder conditions and with higher efficiency. For instance, metal-based catalysts, such as those involving rhodium, have been shown to facilitate carbamate formation. While not specifically detailed for this compound, studies on analogous systems demonstrate that catalysts like Rh₂(esp)₂ can promote the reaction between an amine and a chloroformate at lower temperatures and achieve high conversions. Other systems utilize reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or carbonyldiimidazole (CDI) to activate the reactants and mediate the formation of the carbamate linkage under mild conditions. organic-chemistry.org These methods often proceed via activated intermediates, such as N-carbamoylimidazolium salts, which are then readily attacked by the alcohol nucleophile. nih.gov

| Catalyst/Reagent | Role in Carbamate Synthesis | Typical Conditions |

| Triethylamine | Acid scavenger | Neutralizes HCl byproduct, prevents amine protonation. |

| Carbonyl diimidazole (CDI) | Activating agent | Forms a highly reactive imidazolide (B1226674) intermediate. organic-chemistry.orgnih.gov |

| Rhodium(II) catalysts | Lewis acid catalyst | Promotes reaction under mild conditions, enhancing rate. |

| DBU/CO₂ | CO₂ capture/catalyst | Enables carbamate synthesis from amines and CO₂. organic-chemistry.org |

Mechanistic Aspects of Biochemical Interactions

This compound and its analogs are of interest for their potential interactions with biological systems, particularly as enzyme inhibitors. The carbamate functional group is a well-known pharmacophore that can covalently modify enzyme active sites.

Carbamates are recognized as pseudo-irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The inhibition mechanism involves a two-step process analogous to the hydrolysis of acetylcholine (B1216132) by the enzyme. researchgate.netnih.gov

Formation of a Reversible Michaelis-Menten Complex: Initially, the carbamate inhibitor (I) binds non-covalently to the active site of the cholinesterase (E) to form a reversible enzyme-inhibitor complex (EI). researchgate.net This binding is guided by interactions between the inhibitor and amino acid residues in the active site gorge.

Carbamylation of the Active Site Serine: Following the initial binding, the carbamate acts as a substrate for the enzyme. The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the transfer of the carbamoyl (B1232498) group (e.g., the benzylcarbamoyl group) to the serine hydroxyl group, forming a stable, covalent carbamylated enzyme (E-carbamoyl). nih.govmdpi.com The alcohol portion of the carbamate (isopropanol, in the case of this compound) is released as the leaving group. evitachem.com

This carbamylated enzyme is catalytically inactive. The key to the inhibitory effect of carbamates is the slow rate of the subsequent hydrolysis (decarbamoylation) of the carbamoyl-serine bond. nih.gov While the acylated enzyme formed with acetylcholine is hydrolyzed in microseconds, the decarbamoylation half-life for a carbamylated enzyme can range from minutes to many hours, effectively sequestering the enzyme in an inactive state. nih.govnih.gov

The stereochemistry of the inhibitor can have a profound impact on its interaction with the enzyme. The active sites of enzymes are three-dimensional and chiral, meaning they can differentiate between stereoisomers of an inhibitor. For carbamate inhibitors of cholinesterases, the orientation of the substituents within the active site gorge dictates the efficiency of the carbamylation reaction.

Kinetic Studies of Carbamate Reactivity and Stability

The effectiveness of a carbamate inhibitor is determined by the kinetics of both the carbamylation and decarbamylation steps. Similarly, the general chemical stability of the carbamate bond under various conditions dictates its viability as a chemical tool or therapeutic agent.

Carbamates are generally stable under neutral pH conditions but are susceptible to hydrolysis under strongly acidic or basic conditions. evitachem.com The hydrolysis reaction cleaves the carbamate bond, yielding the constituent amine (benzylamine), alcohol (isopropanol), and carbon dioxide (from the decomposition of the resulting carbamic acid). evitachem.com

| Kinetic Parameter | Description | Significance |

| kᵢ (Inhibition Rate Constant) | Second-order rate constant for the formation of the carbamylated enzyme. researchgate.net | Represents the efficiency of the inhibitor in inactivating the enzyme. Higher kᵢ values indicate faster inhibition. |

| Kᴅ (Dissociation Constant) | Equilibrium constant for the initial reversible binding of the inhibitor to the enzyme. researchgate.net | Reflects the affinity of the inhibitor for the enzyme's active site before the covalent reaction. |

| kᵣ (Reactivation Rate Constant) | First-order rate constant for the hydrolysis of the carbamylated enzyme (decarbamoylation). researchgate.net | Determines the duration of inhibition. Slower kᵣ values lead to longer-lasting inhibition. nih.gov |

Studies on various carbamates have shown that the size and electronic properties of the substituents on the carbamate nitrogen significantly influence these kinetic rates. For example, increasing the size of the carbamoyl group can markedly slow the rate of decarbamoylation, leading to more prolonged enzyme inhibition. nih.gov

Structure Activity Relationship Sar Studies of Propan 2 Yl Benzylcarbamate Derivatives

Design and Synthesis of Systematic Libraries for SAR Elucidation

A fundamental approach to understanding SAR involves the systematic synthesis and evaluation of analog libraries. For propan-2-yl benzylcarbamate, this entails modifications to its core components: the benzyl (B1604629) group and the propan-2-yl moiety.

Systematic Modification of Benzyl and Propan-2-yl Moieties

The synthesis of this compound can be achieved through several established methods, most commonly involving the reaction of benzylamine (B48309) with isopropyl chloroformate. evitachem.com This foundational reaction provides a versatile platform for generating a library of derivatives.

Systematic modifications of the benzyl moiety are crucial for exploring the impact of aromatic substitution on activity. Researchers often introduce a variety of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents are chosen to cover a range of electronic properties (electron-donating and electron-withdrawing groups) and steric bulk. For instance, in studies of N-benzyl phenethylamines, substitutions on the benzyl ring were found to significantly influence receptor affinity and functional activity. nih.gov While direct SAR data for this compound is limited, analogous studies on similar scaffolds, such as benserazide (B1668006) derivatives, have shown that the position and nature of substituents on an aryl ring are critical for inhibitory potency. rsc.org

Similarly, the propan-2-yl moiety offers opportunities for modification to probe the steric and lipophilic requirements of the binding pocket. By replacing the isopropyl group with other alkyl or cycloalkyl groups of varying sizes, chemists can systematically evaluate how changes in this region affect biological outcomes. In broader studies of carbamates, the nature of the N-alkyl substituent has been shown to be a key determinant of covalent binding and inhibitory duration. chemrxiv.org

A representative, albeit hypothetical, library of modifications to probe the SAR of this compound is presented below.

Table 1: Representative Modifications for SAR Studies of this compound

| Series | Modification Site | Example Substituents (R) | Rationale |

| A | Benzyl Ring | H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 3-Cl, 2-F | To probe electronic and steric effects on the aromatic ring. |

| B | Propan-2-yl Moiety | Methyl, Ethyl, n-Propyl, Cyclopropyl, Cyclobutyl | To investigate the impact of size and lipophilicity of the alkyl group. |

Enantioselective Synthesis and Evaluation of Chiral Analogs

Chirality plays a pivotal role in the interaction between small molecules and their biological targets. In cases where modifications introduce a chiral center, or for the exploration of chirality inherent to potential analogs, enantioselective synthesis is essential. nih.govrsc.orgnih.gov For instance, if the propan-2-yl group were to be replaced by a sec-butyl group, two enantiomers would result. The separate synthesis and biological evaluation of these enantiomers are critical to understanding if the target protein exhibits stereospecific recognition.

The synthesis of optically active compounds can be achieved through various strategies, including the use of chiral catalysts or starting from a chiral pool. The absolute configuration of the synthesized enantiomers is typically confirmed by techniques such as X-ray crystallography. nih.gov Evaluating the biological activity of individual enantiomers often reveals that one is significantly more potent than the other (the eutomer), providing valuable information about the three-dimensional arrangement of binding interactions.

Computational Approaches for SAR Analysis and Predictive Modeling

In conjunction with synthetic efforts, computational chemistry provides powerful tools for analyzing SAR and building predictive models. These in silico methods can rationalize observed activities and guide the design of new, more potent compounds.

Probability-Guided Pharmacophore Mapping Procedures

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govresearchgate.net Probability-guided approaches enhance this process by considering the likelihood of different features contributing to the observed activity. nih.gov

This method involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net By analyzing the spatial distribution of these features across the dataset, a consensus pharmacophore model can be generated. nih.gov For a series of this compound derivatives, this could reveal the optimal positioning of the aromatic ring, the carbamate (B1207046) linkage (as a hydrogen bond donor/acceptor), and the hydrophobic alkyl group for effective target binding. mdpi.com

Comparative Molecular Surface Analysis (CoMSA)

Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a series of compounds with their molecular surface properties. nih.govnih.gov Unlike grid-based methods, CoMSA focuses on the average electrostatic potential calculated on the molecular surface. nih.govnih.gov

The process involves generating 3D models of the compounds, calculating their molecular electrostatic potential (MEP) surfaces, and then using a neural network and partial least squares (PLS) analysis to compare these surfaces and build a predictive QSAR model. nih.govnih.gov For this compound derivatives, CoMSA could identify regions on the molecular surface where positive or negative electrostatic potential is favorable or unfavorable for activity, providing a visual and quantitative guide for further structural modifications. asianresassoc.orgresearchgate.net

Comparative Receptor-Independent and Receptor-Dependent SAR Studies

The investigation of SAR for this compound derivatives can be approached through two main lenses: receptor-independent (ligand-based) and receptor-dependent (structure-based) methods. The integration of these complementary approaches provides a more comprehensive understanding of the molecular features governing the inhibitory potential of this class of compounds. nih.gov

Receptor-Independent (Ligand-Based) Approaches:

Receptor-independent, or ligand-based, studies analyze the relationship between the physicochemical properties of a series of molecules and their biological activity without knowledge of the specific receptor structure. These methods often involve the generation of quantitative structure-activity relationship (QSAR) models. For carbamate derivatives, these models can help identify key electronic and steric factors that influence their inhibitory activity. nih.gov

A common strategy involves creating a library of analogs by systematically modifying the this compound scaffold and then correlating these changes with their measured inhibitory potencies. For instance, substitutions on the benzyl ring or alterations of the isopropyl group can lead to significant variations in activity. By analyzing these trends, it is possible to build a pharmacophore model that defines the essential features required for potent enzyme inhibition.

Receptor-Dependent (Structure-Based) Approaches:

Receptor-dependent, or structure-based, approaches utilize the three-dimensional structure of the target enzyme, such as acetylcholinesterase (AChE), to understand how ligands bind and to guide the design of new inhibitors. Molecular docking simulations are a primary tool in this approach. These simulations predict the preferred orientation and binding affinity of a ligand within the enzyme's active site. nih.govplos.org

For carbamate inhibitors, docking studies can reveal crucial interactions between the ligand and key amino acid residues in the active site. The carbamate moiety is known to acylate a serine residue in the catalytic triad (B1167595) of cholinesterases, leading to temporary inactivation of the enzyme. The benzyl group and the isopropyl group of this compound are expected to interact with other regions of the active site, such as the peripheral anionic site (PAS) or the acyl pocket, influencing both potency and selectivity. nih.gov

By comparing the binding modes of different derivatives, researchers can explain observed SAR trends. For example, the introduction of a substituent on the benzyl ring might lead to a more favorable interaction with a specific sub-pocket within the active site, thereby increasing inhibitory potency.

The synergy of both receptor-independent and receptor-dependent studies offers a powerful strategy for the development of novel this compound-based inhibitors. Ligand-based models can guide the initial selection of derivatives for synthesis, while structure-based methods can provide detailed insights into the molecular basis of their activity and help in the optimization of lead compounds. nih.gov

Correlation of Specific Structural Features with Observed Biochemical Activity (e.g., Enzyme Inhibition Potency and Selectivity)

The biochemical activity of this compound derivatives, particularly their potency and selectivity as enzyme inhibitors, is intricately linked to their structural features. Modifications to the benzyl ring, the carbamate linkage, and the alkyl portion of the molecule can have profound effects on their interaction with target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The Role of the Benzyl Group:

The N-benzyl group plays a significant role in orienting the molecule within the active site of cholinesterases. Substituents on the phenyl ring can modulate the electronic properties and steric bulk of this group, thereby influencing binding affinity and selectivity. For example, in a series of related benzyl{3-hydroxy-4-[(arylcarbamoyl)phenyl]}carbamates, the position and nature of substituents on the aryl ring attached to the second carbamoyl (B1232498) group were shown to be critical for activity and selectivity.

For instance, the introduction of a trifluoromethoxy group at the ortho position of the terminal phenyl ring in benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate resulted in the most potent AChE inhibition in its series, with an IC50 value of 36.05 µM. nih.gov In contrast, a methoxy (B1213986) group at the same position led to the most potent BChE inhibitor in the series, with an IC50 of 22.23 µM, and a selectivity index (SI) for BChE of 2.26. nih.gov This highlights how subtle electronic and steric changes can shift the selectivity profile of the inhibitor.

Interactive Data Table: SAR of Benzyl Carbamate Derivatives against Cholinesterases nih.gov

| Compound | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) for BChE |

| 1 | H | > 100 | > 100 | - |

| 2 | 2-OCH₃ | 50.28 | 22.23 | 2.26 |

| 12 | 2-CF₃ | 56.41 | 33.59 | 1.68 |

| 15 | 2-OCF₃ | 36.05 | > 100 | - |

| 28 | 2,4,6-F | 49.95 | 31.03 | 1.61 |

The Carbamate Moiety:

The Isopropyl Group:

Environmental Chemical Research Pertaining to Benzylcarbamates

Investigation of Environmental Degradation Pathways

The study of how chemical compounds break down in the environment is crucial for understanding their potential persistence and impact. For benzylcarbamates like Propan-2-yl benzylcarbamate, this involves subjecting them to conditions that mimic environmental stressors.

Forced Degradation Studies Under Controlled Conditions (e.g., hydrolytic, oxidative)

Forced degradation studies are essential to predict the degradation pathways and the intrinsic stability of a molecule. nih.gov These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during its shelf life, such as high temperatures, varying pH levels, and oxidative environments. nih.govsgs.comresearchgate.net The goal is to generate degradation products in a shorter timeframe, typically aiming for a degradation of 5-20%. sgs.comresearchgate.net

Under hydrolytic conditions, the stability of carbamates is pH-dependent. For instance, this compound is sensitive to strong acids and bases, which can catalyze its hydrolysis. evitachem.com In acidic conditions (pH 2-3), some carbamates exhibit rapid hydrolysis of the carbamate (B1207046) group, while they remain more stable under neutral or basic conditions (pH 7-9). The hydrolysis of this compound is expected to yield benzylamine (B48309) and isopropanol (B130326). evitachem.com

Oxidative degradation is another critical pathway. Studies on similar compounds often use hydrogen peroxide to simulate oxidative stress. nih.gov For some carbamates, prolonged exposure to basic conditions can also induce oxidation.

A typical forced degradation study design involves exposing the compound to various stress conditions over different time periods to assess the degradation kinetics. sgs.com

Table 1: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters |

|---|---|

| Hydrolysis | Acidic (e.g., pH 1-3), Neutral (pH 7), Basic (e.g., pH 9-13) |

| Oxidation | e.g., 3-30% Hydrogen Peroxide |

| Thermal | Elevated temperatures (e.g., above 200°C can cause decomposition) |

| Photostability | Exposure to UV and visible light |

Identification and Characterization of Degradation Products using Advanced Analytical Techniques (e.g., HPLC-MS/MS)

Following forced degradation, the resulting mixture of the parent compound and its degradation products is analyzed to identify and characterize the newly formed substances. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.govmdpi.comnih.gov

HPLC separates the different components of the mixture, and the mass spectrometer provides information about the molecular weight and structure of each component. nih.gov By comparing the fragmentation pattern of the degradation products with that of the parent drug, researchers can elucidate their structures. nih.gov

For example, in the analysis of other carbamates, LC-MS/MS has been effectively used to identify various degradation products formed under different stress conditions. nih.gov The development of a stability-indicating analytical method is a key outcome of these studies, which allows for the accurate quantification of the drug in the presence of its degradation products. nih.govekb.eg

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| Hydrolysis | Benzylamine, Isopropanol |

| Oxidation | Oxidized derivatives of the benzyl (B1604629) or isopropyl group |

Methodologies for Environmental Assessment of Carbamate Production Processes

Beyond understanding the fate of benzylcarbamates in the environment, it is also crucial to assess the environmental impact of their synthesis.

Exergy Analysis and Environmental Evaluation of Novel Synthesis Routes

Exergy analysis is a thermodynamic tool used to evaluate the efficiency of energy and resource utilization in a process. youtube.comnih.gov It helps to identify the sources and magnitudes of irreversibilities (exergy destruction) within a system, thereby highlighting opportunities for process improvement and reduced environmental impact. nih.gov Exergy is defined as the maximum theoretical work that can be obtained from a system as it comes into equilibrium with its environment. youtube.com

Several synthesis routes for carbamates have been developed, including the reaction of amines with chloroformates or the coupling of amines, carbon dioxide, and halides. evitachem.comorganic-chemistry.org Newer, more environmentally friendly methods, such as biocatalytic synthesis in aqueous media using enzymes like esterases, are also being explored. nih.gov

By applying exergy analysis to these different synthesis routes, it is possible to compare their thermodynamic efficiencies and identify the most sustainable options. nih.gov For example, a novel synthesis process with a higher exergy efficiency and lower exergy destruction would be considered more environmentally benign. nih.gov This type of analysis can guide the development of greener chemical manufacturing processes for benzylcarbamates.

Q & A

Q. What are the standard synthetic routes for Propan-2-yl benzylcarbamate, and how are intermediates characterized?

this compound can be synthesized via reductive amination or carbamate protection strategies. For example, benzylcarbamate groups are introduced by reacting amines with chloroformates or benzyloxycarbonyl (Cbz) reagents. A documented approach involves protecting secondary amines as benzylcarbamates using benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm functional group incorporation and purity .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

Store the compound in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption or degradation. Handle in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid contact with oxidizing agents and static discharge. Stability data suggest compatibility with dry, cool environments (2–8°C for long-term storage) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms molecular structure by identifying protons (e.g., benzyl aromatic protons at ~7.3 ppm) and carbamate carbonyl carbons (~155 ppm).

- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to verify molecular weight and purity. These methods are standard for validating synthetic success and ensuring batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

Q. What mechanistic role does the benzylcarbamate group play in modulating reactivity during synthetic applications?

The benzylcarbamate moiety acts as a protective group for amines, preventing unwanted side reactions (e.g., nucleophilic substitution). Its stability under acidic/basic conditions allows selective deprotection using hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., TFA). In RNA acylation studies, benzylcarbamate derivatives enable site-specific modifications by reacting with hydroxyl groups under controlled conditions .

Q. How can reaction conditions be optimized for benzylcarbamate deprotection in complex molecules?

Key variables include:

Q. What statistical methods are critical for validating experimental reproducibility in pharmacological studies involving this compound?

- Use ANOVA or t-tests to compare treatment groups (e.g., IC₅₀ values).

- Ensure sample sizes (n ≥ 3) meet power analysis requirements.

- Apply Grubbs' test to identify outliers in dose-response datasets. Transparent reporting of confidence intervals (e.g., 95% CI) and p-values is essential for reproducibility .

Methodological Guidance for Data Reporting

- Crystallography : Use SHELXL for refining small-molecule structures and SHELXS/SHELXD for phase determination. Include R-factors and residual density maps in publications .

- Biological Assays : Report EC₅₀/IC₅₀ values with standard deviations and specify assay conditions (e.g., buffer pH, incubation time) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.